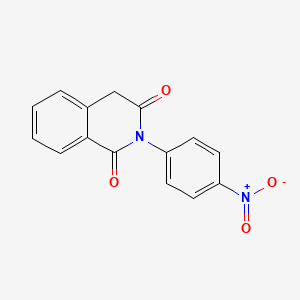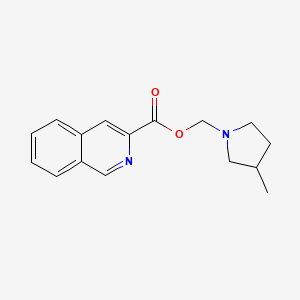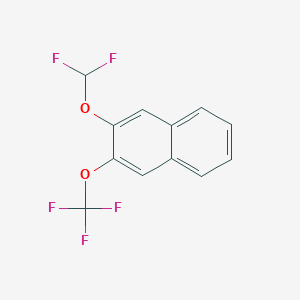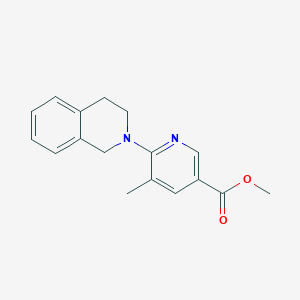
2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine: In medicinal chemistry, 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one has shown potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes involved in inflammatory pathways, scavenge free radicals to exert antioxidant effects, and induce apoptosis in cancer cells. The pathways involved include the inhibition of cyclooxygenase enzymes, modulation of reactive oxygen species, and activation of caspases.
Vergleich Mit ähnlichen Verbindungen
- 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 5-methyl-7-methoxyisoflavone
- 4H-1-Benzopyran-4-one derivatives
Comparison: 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromenone derivatives. Its ethyl and propionyl groups contribute to its enhanced lipophilicity and potential for better cellular uptake, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
62036-44-6 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2-ethyl-7-methoxy-5-methyl-3-propanoylchromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-5-11(17)15-12(6-2)20-13-8-10(19-4)7-9(3)14(13)16(15)18/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
NNIGXJGFPSRWPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2C)OC)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)


![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)





![1-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine](/img/structure/B11846517.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide](/img/structure/B11846534.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11846536.png)

